molecular formula C14H13Cl B13939264 4-(4-Chlorophenyl)-1,2-dimethylbenzene CAS No. 66483-39-4

4-(4-Chlorophenyl)-1,2-dimethylbenzene

Cat. No.: B13939264
CAS No.: 66483-39-4
M. Wt: 216.70 g/mol
InChI Key: LYEZRZSXPOJQPD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2-dimethylbenzene is an aromatic compound characterized by a benzene ring substituted with a 4-chlorophenyl group and two methyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 4-chlorobenzyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2-dimethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl phenyl ether
  • 4-Chlorophenol
  • 4-Chlorothiophenol

Uniqueness

4-(4-Chlorophenyl)-1,2-dimethylbenzene is unique due to the presence of both a 4-chlorophenyl group and two methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, differentiating it from other similar compounds.

Properties

CAS No.

66483-39-4

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H13Cl/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3

InChI Key

LYEZRZSXPOJQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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